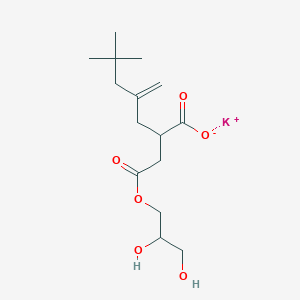
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate is a chemical compound with the molecular formula C₁₅H₂₅KO₆ and a molecular weight of 340.454 g/mol . This compound is characterized by its unique structure, which includes a potassium ion, a dihydroxypropoxy group, and a dimethyl-methylideneheptanoate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2,3-dihydroxypropyl ether and 6,6-dimethyl-4-methylideneheptanoic acid.
Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate can be compared with similar compounds such as:
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylheptanoate: This compound has a similar structure but lacks the methylidene group.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneoctanoate: This compound has a longer carbon chain compared to the heptanoate derivative.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylidenehexanoate: This compound has a shorter carbon chain compared to the heptanoate derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143239-19-4 |
|---|---|
Fórmula molecular |
C15H25KO6 |
Peso molecular |
340.45 g/mol |
Nombre IUPAC |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
SMILES isomérico |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
SMILES canónico |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















